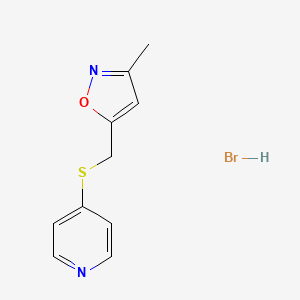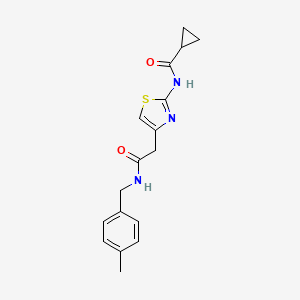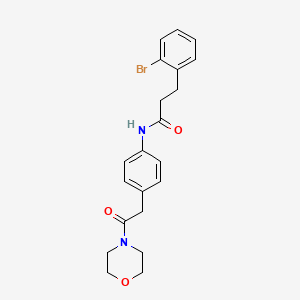
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea is a synthetic organic compound with the molecular formula C15H16N2O2S and a molecular weight of 288.37 g/mol. This compound features a unique structure combining an isochroman moiety, a thiophene ring, and a urea linkage, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isochroman-3-ylmethyl intermediate, followed by its reaction with thiophene-2-yl isocyanate under controlled conditions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may require catalysts or reagents like triethylamine to facilitate the reaction.
Analyse Des Réactions Chimiques
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the isochroman, thiophene, or urea moieties.
Applications De Recherche Scientifique
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea has several scientific research applications, including:
Biology: Researchers study this compound for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the properties and reactivity of similar structures.
Mécanisme D'action
The mechanism of action of 1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites within these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research, with studies focusing on elucidating the precise molecular mechanisms.
Comparaison Avec Des Composés Similaires
1-(Isochroman-3-ylmethyl)-1-methyl-3-(thiophen-2-yl)urea can be compared to other similar compounds, such as:
N-(isochroman-3-ylmethyl)-2-phenoxyacetamide: This compound shares the isochroman moiety but differs in its functional groups, leading to distinct chemical and biological properties.
N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide:
The uniqueness of this compound lies in its specific combination of structural elements, which confer unique chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methyl-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(16(19)17-15-7-4-8-21-15)10-14-9-12-5-2-3-6-13(12)11-20-14/h2-8,14H,9-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRJIHSOSIOOKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2367863.png)

![N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2367867.png)


![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)





![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
